Cas no 1016532-21-0 (5-amino-1-(pyridin-4-yl)methyl-1,2-dihydropyridin-2-one)

5-amino-1-(pyridin-4-yl)methyl-1,2-dihydropyridin-2-one structure
1016532-21-0 structure
Product name:5-amino-1-(pyridin-4-yl)methyl-1,2-dihydropyridin-2-one
CAS No:1016532-21-0
MF:C11H11N3O
MW:201.224541902542
CID:6033012
PubChem ID:18070726

5-amino-1-(pyridin-4-yl)methyl-1,2-dihydropyridin-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-amino-1-(pyridin-4-yl)methyl-1,2-dihydropyridin-2-one
    • 2(1H)-Pyridinone, 5-amino-1-(4-pyridinylmethyl)-
    • 5-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1h)-one
    • AKOS000162553
    • 1016532-21-0
    • EN300-1108330
    • CS-0348760
    • 5-amino-1-[(pyridin-4-yl)methyl]-1,2-dihydropyridin-2-one
    • Inchi: 1S/C11H11N3O/c12-10-1-2-11(15)14(8-10)7-9-3-5-13-6-4-9/h1-6,8H,7,12H2
    • InChI Key: MYRGVIJXWMBUSH-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC2C=CN=CC=2)C=C(N)C=C1

Computed Properties

  • Exact Mass: 201.090211983g/mol
  • Monoisotopic Mass: 201.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.2Ų
  • XLogP3: -0.1

Experimental Properties

  • Density: 1.276±0.06 g/cm3(Predicted)
  • Boiling Point: 421.9±45.0 °C(Predicted)
  • pka: 5.19±0.10(Predicted)

5-amino-1-(pyridin-4-yl)methyl-1,2-dihydropyridin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1108330-1.0g
5-amino-1-[(pyridin-4-yl)methyl]-1,2-dihydropyridin-2-one
1016532-21-0
1g
$857.0 2023-05-26
Enamine
EN300-1108330-0.05g
5-amino-1-[(pyridin-4-yl)methyl]-1,2-dihydropyridin-2-one
1016532-21-0 95%
0.05g
$587.0 2023-10-27
Enamine
EN300-1108330-0.1g
5-amino-1-[(pyridin-4-yl)methyl]-1,2-dihydropyridin-2-one
1016532-21-0 95%
0.1g
$615.0 2023-10-27
Enamine
EN300-1108330-0.5g
5-amino-1-[(pyridin-4-yl)methyl]-1,2-dihydropyridin-2-one
1016532-21-0 95%
0.5g
$671.0 2023-10-27
Enamine
EN300-1108330-5.0g
5-amino-1-[(pyridin-4-yl)methyl]-1,2-dihydropyridin-2-one
1016532-21-0
5g
$2485.0 2023-05-26
Enamine
EN300-1108330-10g
5-amino-1-[(pyridin-4-yl)methyl]-1,2-dihydropyridin-2-one
1016532-21-0 95%
10g
$3007.0 2023-10-27
Enamine
EN300-1108330-2.5g
5-amino-1-[(pyridin-4-yl)methyl]-1,2-dihydropyridin-2-one
1016532-21-0 95%
2.5g
$1370.0 2023-10-27
Enamine
EN300-1108330-0.25g
5-amino-1-[(pyridin-4-yl)methyl]-1,2-dihydropyridin-2-one
1016532-21-0 95%
0.25g
$642.0 2023-10-27
Enamine
EN300-1108330-10.0g
5-amino-1-[(pyridin-4-yl)methyl]-1,2-dihydropyridin-2-one
1016532-21-0
10g
$3683.0 2023-05-26
Enamine
EN300-1108330-1g
5-amino-1-[(pyridin-4-yl)methyl]-1,2-dihydropyridin-2-one
1016532-21-0 95%
1g
$699.0 2023-10-27

Additional information on 5-amino-1-(pyridin-4-yl)methyl-1,2-dihydropyridin-2-one

Research Brief on 5-amino-1-(pyridin-4-yl)methyl-1,2-dihydropyridin-2-one (CAS: 1016532-21-0): Recent Advances and Applications

The compound 5-amino-1-(pyridin-4-yl)methyl-1,2-dihydropyridin-2-one (CAS: 1016532-21-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery.

Recent studies have highlighted the compound's role as a versatile scaffold for the development of kinase inhibitors. A 2023 publication in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-amino-1-(pyridin-4-yl)methyl-1,2-dihydropyridin-2-one exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, with IC50 values in the low nanomolar range. The researchers employed structure-activity relationship (SAR) studies to optimize the compound's selectivity profile, revealing key interactions with the ATP-binding pocket of these kinases.

In the context of synthetic chemistry, novel methodologies for the efficient preparation of 5-amino-1-(pyridin-4-yl)methyl-1,2-dihydropyridin-2-one have been developed. A 2024 study in Organic Letters described a one-pot cascade reaction that significantly improves the yield (up to 85%) while reducing the number of purification steps. This advancement is particularly relevant for scaling up production for preclinical studies.

Pharmacological investigations have uncovered promising applications in oncology. Research published in Cancer Research (2024) demonstrated that optimized analogs of 1016532-21-0 induce cell cycle arrest in G1 phase in multiple cancer cell lines, including triple-negative breast cancer and pancreatic adenocarcinoma. The mechanism appears to involve dual inhibition of CDK4/6 and downstream phosphorylation of retinoblastoma protein (Rb).

Beyond oncology, recent patent applications (WO2023124567) suggest potential applications in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier, combined with its neuroprotective effects in in vitro models of oxidative stress, positions it as a candidate for further development in Alzheimer's disease therapeutics.

Challenges remain in the clinical translation of 1016532-21-0 derivatives. Current research efforts, as reported in ACS Pharmacology & Translational Science (2024), are addressing pharmacokinetic limitations through prodrug strategies and formulation optimization. These approaches aim to improve oral bioavailability while maintaining the compound's favorable safety profile observed in preclinical toxicology studies.

The compound's unique chemical structure continues to inspire new research directions. A recent computational study in Journal of Chemical Information and Modeling (2024) employed molecular dynamics simulations to predict novel binding modes with unconventional kinase targets, potentially expanding its therapeutic applications. Experimental validation of these predictions is currently underway in several laboratories.

In conclusion, 5-amino-1-(pyridin-4-yl)methyl-1,2-dihydropyridin-2-one represents a promising chemical entity with multifaceted applications in drug discovery. The convergence of synthetic chemistry innovations, detailed mechanistic studies, and translational research positions this scaffold as a valuable tool for addressing unmet medical needs across multiple therapeutic areas.

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